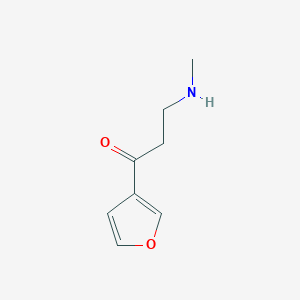
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound features a benzene ring substituted with two hydroxyl groups and a hydroxyethylaminooxycarbonyl group. It is a member of the dihydroxybenzenes family, which are aromatic compounds known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol typically involves the reaction of hydroquinone with 2-hydroxyethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and characterization of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the hydroxyethylaminooxycarbonyl group can modulate the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): An isomer with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): An isomer with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position.
Uniqueness
2-((((2-Hydroxyethyl)amino)oxy)carbonyl)benzene-1,4-diol is unique due to the presence of the hydroxyethylaminooxycarbonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C9H11NO5 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
(2-hydroxyethylamino) 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C9H11NO5/c11-4-3-10-15-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,10-13H,3-4H2 |
Clave InChI |
PJZAYYDCQJVOTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(=O)ONCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



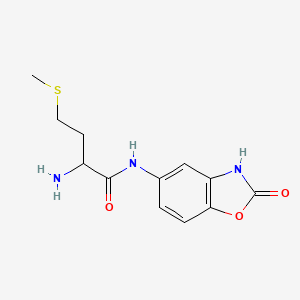
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
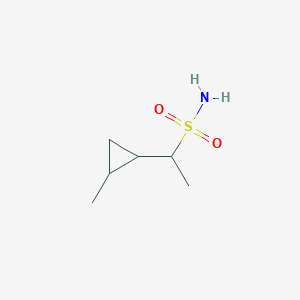

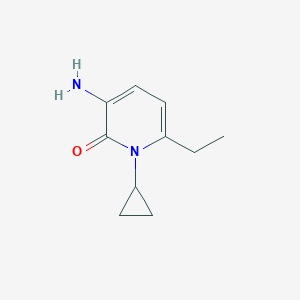
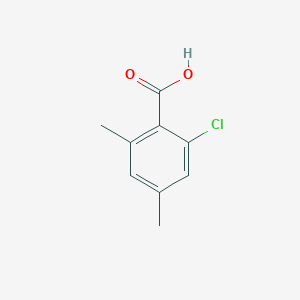

![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)

